molecular formula C10H19NO6 B13395698 2-Deoxy-2-[(1-hydroxybutylidene)amino]hexopyranose CAS No. 15961-60-1

2-Deoxy-2-[(1-hydroxybutylidene)amino]hexopyranose

Cat. No.: B13395698
CAS No.: 15961-60-1
M. Wt: 249.26 g/mol
InChI Key: RPJMPMDUKSRLLF-UHFFFAOYSA-N
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Description

N-((3R,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)butyramide is a complex organic compound characterized by multiple hydroxyl groups and a butyramide functional group. This compound is a derivative of a sugar molecule, specifically a tetrahydropyran ring, which is a common structure in many carbohydrates. The presence of multiple hydroxyl groups makes it highly reactive and versatile in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3R,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)butyramide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable sugar derivative, such as glucose or a related compound.

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using protecting groups like acetyl or benzyl groups to prevent unwanted reactions.

    Formation of the Tetrahydropyran Ring: The protected sugar undergoes cyclization to form the tetrahydropyran ring structure.

    Introduction of the Butyramide Group: The butyramide group is introduced through an amide coupling reaction using butyric acid or its derivatives.

    Deprotection: The protecting groups are removed to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form carbonyl compounds such as aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Aldehydes, ketones, or carboxylic acids.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-((3R,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)butyramide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-((3R,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)butyramide involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Signal Transduction: It may modulate signal transduction pathways, affecting cellular responses.

    Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • **N-((2R,3R,4R,5S,6R)-2-Azido-4-hydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl)acetamide
  • **N-((2S,3R,4R,5S,6R)-2-(((2R,3S,4S,5R,6S)-3,5-Dihydroxy-2-(hydroxymethyl)-6-((2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy)tetrahydro-2H-pyran-4-yl)oxy)-5-hydroxy-6-(hydroxymethyl)-4-((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl)acetamide

Uniqueness

N-((3R,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)butyramide is unique due to its specific arrangement of hydroxyl groups and the presence of the butyramide functional group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

CAS No.

15961-60-1

Molecular Formula

C10H19NO6

Molecular Weight

249.26 g/mol

IUPAC Name

N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]butanamide

InChI

InChI=1S/C10H19NO6/c1-2-3-6(13)11-7-9(15)8(14)5(4-12)17-10(7)16/h5,7-10,12,14-16H,2-4H2,1H3,(H,11,13)

InChI Key

RPJMPMDUKSRLLF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1C(C(C(OC1O)CO)O)O

Origin of Product

United States

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